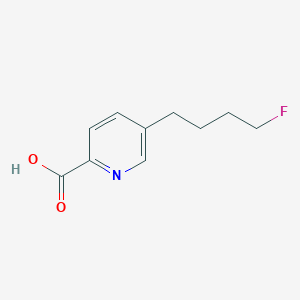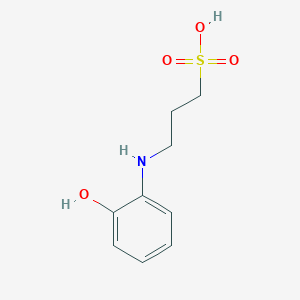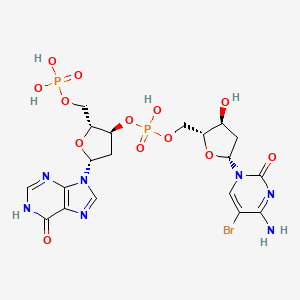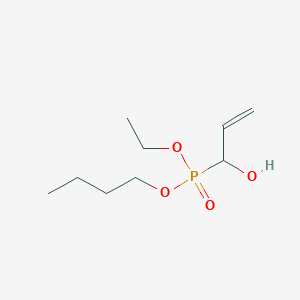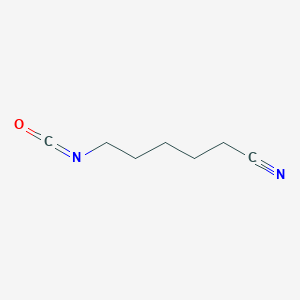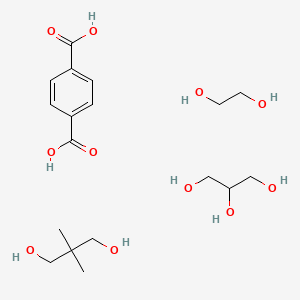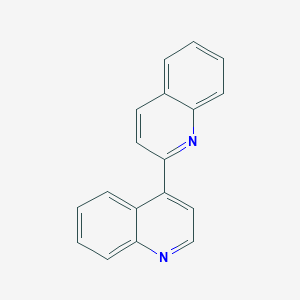![molecular formula C16H28N2O3SSi B14653792 N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea CAS No. 42168-35-4](/img/structure/B14653792.png)
N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea: is a compound with the molecular formula C16H28N2O3SSi and a molecular weight of 356.6 g/mol It is a thiourea derivative that contains both phenyl and triethoxysilylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea typically involves the reaction of 3-(triethoxysilyl)propylamine with phenyl isothiocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(triethoxysilyl)propylamine+phenyl isothiocyanate→N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity. The use of efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation reactions of the triethoxysilyl group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Siloxane bonds and related siloxane compounds.
Scientific Research Applications
N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The thiourea moiety can participate in redox reactions, while the triethoxysilyl group can undergo hydrolysis and condensation, leading to the formation of siloxane networks.
Comparison with Similar Compounds
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
- Bis[3-(triethoxysilyl)propyl]tetrasulfide
- Bis[3-(triethoxysilyl)propyl]urea
Comparison: N-Phenyl-N’-[3-(triethoxysilyl)propyl]thiourea is unique due to the presence of both phenyl and triethoxysilylpropyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a combination of thiourea and siloxane functionalities, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
42168-35-4 |
|---|---|
Molecular Formula |
C16H28N2O3SSi |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-phenyl-3-(3-triethoxysilylpropyl)thiourea |
InChI |
InChI=1S/C16H28N2O3SSi/c1-4-19-23(20-5-2,21-6-3)14-10-13-17-16(22)18-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3,(H2,17,18,22) |
InChI Key |
FCRKPFWOVIAWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=S)NC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
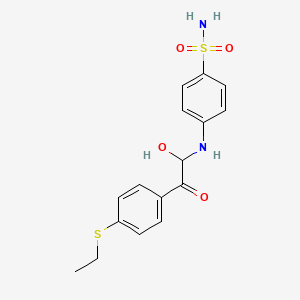

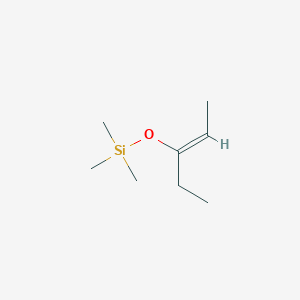
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
